Cas no 80-18-2 (Methyl benzenesulfonate)

Methyl benzenesulfonate is an effective intermediate used in various chemical syntheses due to its stable sulfonic acid group and aromatic ring. It offers a versatile platform for further modifications, enabling the production of diverse compounds with applications in pharmaceuticals, dyes, and other industries requiring tailored functional groups.
Methyl benzenesulfonate structure
Methyl benzenesulfonate structure
Product name:Methyl benzenesulfonate
CAS No:80-18-2
MF:C7H8O3S
MW:172.201621055603
MDL:MFCD00014737
CID:34204
PubChem ID:6630

Methyl benzenesulfonate Chemical and Physical Properties

Names and Identifiers

    • Methyl benzenesulfonate
    • Benzenesulfonic acid methyl ester
    • Methyl Benzenesulfon
    • benzenesulphonic acid methyl ester
    • EINECS 201-256-8
    • methyl benzene-sulfonate
    • methyl benzenesulphonate
    • Methyl toluene-p-sulfonate
    • CS-0020960
    • B0033
    • E76340
    • Methyl ester of benzenesulphonic acid
    • NSC 06624
    • Z45457929
    • FT-0622649
    • EN300-15725
    • BRN 0908448
    • Q18500364
    • AKOS000120218
    • Methyl besylate
    • MFCD00014737
    • Methyl Benzenesulphonate; Atracurium Besilate Imp. J (EP); Atracurium Imp. J (EP); Atracurium Besilate Impurity J; Atracurium Impurity J
    • methylbenzene sulfonate
    • J-522589
    • A839862
    • METHYL BENZENE SULFONATE
    • LS-32007
    • 4-11-00-00029 (Beilstein Handbook Reference)
    • Benzenesulfonic acid methyl
    • NSC3214
    • DTXSID5052549
    • NSC-3214
    • methylbenzenesulfonate
    • 80-18-2
    • AI3-06624
    • NSC 3214
    • PS-10679
    • Benzolsulfonsauremethylester
    • BCP22900
    • SCHEMBL94530
    • Benzenesulfonic acid, methyl ester
    • CCRIS 9156
    • UNII-69X50842RM
    • 20ND3-5
    • 69X50842RM
    • methylbenzensulfonat-
    • NS00038064
    • Atracurium Besilate Imp. J (EP): Methyl Benzenesulphonate
    • DTXCID6031122
    • 20ND35
    • MDL: MFCD00014737
    • Inchi: 1S/C7H8O3S/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3
    • InChI Key: CZXGXYBOQYQXQD-UHFFFAOYSA-N
    • SMILES: O=S(C1C=CC=CC=1)(OC)=O
    • BRN: 908448

Computed Properties

  • Exact Mass: 172.019415g/mol
  • Surface Charge: 0
  • XLogP3: 1.2
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 172.019415g/mol
  • Monoisotopic Mass: 172.019415g/mol
  • Topological Polar Surface Area: 51.8Ų
  • Heavy Atom Count: 11
  • Complexity: 196
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Tautomer Count: nothing
  • Surface Charge: 0

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 1.3
  • Melting Point: -4 ºC
  • Boiling Point: 280°C(lit.)
  • Flash Point: 143 ºC
  • Refractive Index: 1.514-1.516
  • Water Partition Coefficient: Miscible with chloroform, methanol, ethanol and ether. Immiscible with water.
  • PSA: 51.75000
  • LogP: 2.10250
  • Solubility: Soluble in alcohol, ether and chloroform, slightly soluble in water. Decompose in water, acid, alkali and ethanol

Methyl benzenesulfonate Security Information

Methyl benzenesulfonate Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Methyl benzenesulfonate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1090612-1kg
Methyl benzenesulfonate
80-18-2 98%
1kg
¥761.00 2024-07-28
Enamine
EN300-15725-0.1g
methyl benzenesulfonate
80-18-2 93%
0.1g
$19.0 2023-02-09
Enamine
EN300-15725-25.0g
methyl benzenesulfonate
80-18-2 93%
25.0g
$35.0 2023-02-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M36300-100g
Methylbenzenesulfonate
80-18-2 98%
100g
¥84.0 2022-04-27
Apollo Scientific
OR5306-100g
Methyl benzenesulphonate
80-18-2 98%
100g
£18.00 2025-02-20
Enamine
EN300-15725-100.0g
methyl benzenesulfonate
80-18-2 93%
100.0g
$61.0 2023-02-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B0033-500ml
Methyl benzenesulfonate
80-18-2 98.0%(GC)
500ml
¥2030.0 2022-05-30
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0033-100ML
Methyl Benzenesulfonate
80-18-2 >98.0%(GC)
100ml
¥350.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M270A-500g
Methyl benzenesulfonate
80-18-2 98%
500g
¥833.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M270A-100g
Methyl benzenesulfonate
80-18-2 98%
100g
¥311.0 2022-05-30

Methyl benzenesulfonate Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Benzene
Reference
Preparation and photolysis of diaryl esters of acetylenedicarboxylic acid
Alvaro, Mercedes; et al, Tetrahedron, 1992, 48(16), 3437-44

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Toluene ;  5 min, 120 °C
Reference
Direct Synthesis of Sulfonates of Alcohol, Oxyma-O-sulfonates and Oxime-O-sulfonates under Microwave Irradiation
Chandra, Jyoti; et al, ChemistrySelect, 2017, 2(27), 8471-8477

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Oxygen ,  1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) Catalysts: Cuprous iodide Solvents: Dichloromethane ,  Water ;  4 h, rt
Reference
Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols
Luu, Truong Giang; et al, RSC Advances, 2022, 12(27), 17499-17504

Synthetic Circuit 4

Reaction Conditions
Reference
The reactions of trialkyl(alkoxy)stannane with sulfonyl, sulfinyl, and sulfenyl chlorides
Kozuka, Seizi; et al, Memoirs of the Faculty of Engineering, 1978, 19, 181-3

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Benzene
2.1 Reagents: Sulfuric acid Solvents: Benzene
Reference
Preparation and photolysis of diaryl esters of acetylenedicarboxylic acid
Alvaro, Mercedes; et al, Tetrahedron, 1992, 48(16), 3437-44

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Tetrabutylammonium chloride ,  Oxygen Solvents: Methanol ;  10 h, rt
Reference
Electrochemical synthesis of sulfinic esters from alcohols and thiophenols
He, Yang; et al, Tetrahedron Letters, 2020, 61(12),

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Lead dioxide Solvents: Dichloromethane
2.1 -
Reference
Mesylhydroxylamines. VI. Oxidation of N-mesylhydroxylamines - vibrational spectra and crystal structure of 1,2-dimesyl-1,2-dimethoxyhydrazine
Brink, Klaus; et al, Chemische Berichte, 1985, 118(2), 564-73

Synthetic Circuit 8

Reaction Conditions
Reference
The reactions of trialkyl(alkoxy)stannane with sulfonyl, sulfinyl, and sulfenyl chlorides
Kozuka, Seizi; et al, Memoirs of the Faculty of Engineering, 1978, 19, 181-3

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Tetrabutylammonium chloride ,  Oxygen Solvents: Methanol ;  10 h, rt
Reference
Electrochemical synthesis of sulfinic esters from alcohols and thiophenols
He, Yang; et al, ChemRxiv, 2019, 1, 1-13

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Cesium fluoride (celite-supported) ;  1.5 h, 50 °C
Reference
CsF-Celite as an efficient heterogeneous catalyst for sulfonylation and desulfonylation of heteroatoms
Tamaddon, Fatemeh; et al, Catalysis Communications, 2011, 12(15), 1477-1482

Synthetic Circuit 11

Reaction Conditions
1.1 8 h, 95 °C
Reference
A simple method for the synthesis of sulfonic esters
Bhatthula, Bharath Kumar Goud; et al, Synthetic Communications, 2020, 50(20), 3133-3148

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Nitrogen oxide (N2O4) Solvents: Methanol
Reference
Multistep oxidations of the unsymmetrical disulfide and thiolsulfinates: New evidence for the formation of the thionitrite and the sulfinyl derivatives as the intermediates
Oae, Shigeru; et al, Chemistry Letters, 1978, (3), 279-80

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Oxygen ,  1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) Catalysts: Copper bromide (CuBr2) Solvents: Dichloromethane ;  12 h, rt
Reference
Copper-Catalyzed Multicomponent Reaction of DABCO·(SO2)2, Alcohols, and Aryl Diazoniums for the Synthesis of Sulfonic Esters
Wang, Yang; et al, Journal of Organic Chemistry, 2018, 83(8), 4674-4680

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  2 min, rt
1.2 4 h, rt
Reference
O-Methylation of carboxylic acids with streptozotocin
Zeng, Li-Yan; et al, Organic & Biomolecular Chemistry, 2022, 20(26), 5230-5233

Synthetic Circuit 15

Reaction Conditions
Reference
Mesylhydroxylamines. VI. Oxidation of N-mesylhydroxylamines - vibrational spectra and crystal structure of 1,2-dimesyl-1,2-dimethoxyhydrazine
Brink, Klaus; et al, Chemische Berichte, 1985, 118(2), 564-73

Methyl benzenesulfonate Raw materials

Methyl benzenesulfonate Preparation Products

Methyl benzenesulfonate Related Literature

Additional information on Methyl benzenesulfonate

Methyl Benzenesulfonate: A Comprehensive Overview

Methyl benzenesulfonate, also known as methanesulfonic acid, is a versatile compound with the CAS number 80-18-2. This compound has garnered significant attention in various scientific and industrial applications due to its unique chemical properties and wide-ranging utility. In recent years, advancements in synthetic methodologies and its applications have further solidified its importance in the fields of organic chemistry, pharmaceuticals, and materials science.

The chemical structure of methyl benzenesulfonate consists of a benzene ring attached to a sulfonic acid group (-SO3H) and a methyl group (-CH3). This configuration imparts the compound with strong acidity and excellent stability, making it an ideal candidate for use as a catalyst in various reactions. Recent studies have highlighted its role in facilitating asymmetric synthesis, where it has been employed to enhance the enantioselectivity of complex molecules. Such findings underscore its potential in drug discovery and development.

In terms of synthesis, methyl benzenesulfonate can be produced through several methods, including sulfonation of toluene derivatives and direct oxidation of corresponding alcohols. The choice of synthesis route often depends on the desired purity and scale of production. Cutting-edge research has focused on optimizing these processes to improve yield and reduce environmental impact. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction kinetics while minimizing byproduct formation.

One of the most notable applications of methyl benzenesulfonate is in the field of polymer chemistry. It serves as a highly effective initiator for free radical polymerization reactions, particularly in the production of polystyrene and other thermoplastics. Recent advancements have explored its use in controlled radical polymerization techniques, enabling the synthesis of polymers with tailored molecular weights and architectures. These developments have expanded its utility in manufacturing high-performance materials for aerospace, automotive, and electronics industries.

Moreover, methyl benzenesulfonate has found significant application in analytical chemistry as a reference standard for chromatographic separations. Its high purity and stability make it an ideal choice for calibrating instruments used in quality control processes across various industries. Emerging research has also explored its potential as a chiral resolving agent in enantiomeric separations, further enhancing its role in analytical workflows.

In conclusion, methyl benzenesulfonate (CAS No. 80-18-2) stands out as a multifaceted compound with diverse applications across numerous scientific disciplines. Its unique chemical properties, coupled with ongoing innovations in synthesis and application techniques, continue to drive its relevance in modern chemistry. As research progresses, it is anticipated that new discoveries will further expand the scope of this remarkable compound.

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